molecular formula C12H8N4OS B15215082 2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one

2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one

Katalognummer: B15215082
Molekulargewicht: 256.29 g/mol
InChI-Schlüssel: NPEGASUEJJHVNU-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one is a heterocyclic compound that contains both thiazole and quinoxaline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one typically involves the condensation of a thiazole derivative with a quinoxaline aldehyde. Common reagents used in this synthesis include:

  • Thiazole derivatives
  • Quinoxaline aldehydes
  • Catalysts such as acids or bases

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity starting materials
  • Controlled reaction temperatures and times
  • Efficient purification techniques such as recrystallization or chromatography

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution conditions: Acidic or basic conditions, depending on the substituent

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions may introduce various functional groups onto the thiazole or quinoxaline rings.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-(quinoxalin-6-ylmethylene)thiazole
  • 2-Amino-5-(quinoxalin-6-ylmethylene)oxazole
  • 2-Amino-5-(quinoxalin-6-ylmethylene)imidazole

Uniqueness

2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one is unique due to the specific combination of thiazole and quinoxaline moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C12H8N4OS

Molekulargewicht

256.29 g/mol

IUPAC-Name

(5E)-2-amino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C12H8N4OS/c13-12-16-11(17)10(18-12)6-7-1-2-8-9(5-7)15-4-3-14-8/h1-6H,(H2,13,16,17)/b10-6+

InChI-Schlüssel

NPEGASUEJJHVNU-UXBLZVDNSA-N

Isomerische SMILES

C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)N=C(S3)N

Kanonische SMILES

C1=CC2=NC=CN=C2C=C1C=C3C(=O)N=C(S3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.